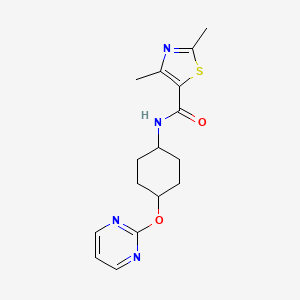
2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of science and industry. The structure of this compound comprises a thiazole ring substituted with two methyl groups and a pyrimidin-2-yloxy group, linked via a cyclohexyl ring to a carboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide involves multiple steps:
Formation of the Thiazole Ring:
Reacting 2-amino-4-methylthiazole with an appropriate ketone or aldehyde to introduce the second methyl group at the 4-position.
Cyclohexyl Substitution:
The introduction of the 4-(pyrimidin-2-yloxy)cyclohexyl group is achieved through a nucleophilic substitution reaction. This involves reacting cyclohexyl bromide with pyrimidin-2-ol in the presence of a base, such as potassium carbonate.
Carboxamide Formation:
The final step involves the reaction of the substituted thiazole with an appropriate carboxylic acid derivative, such as an acid chloride or ester, under conditions that favor amide bond formation. Reagents like triethylamine or pyridine can facilitate this step.
Industrial Production Methods: For industrial-scale production, these synthetic steps are typically optimized for efficiency and yield. This may involve the use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation:
2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide can undergo oxidation reactions, particularly at the methyl groups or the thiazole ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction:
Reduction reactions can be performed on the carboxamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution:
Substitution reactions at the pyrimidin-2-yloxy group or the thiazole ring can be achieved using electrophilic or nucleophilic reagents under appropriate conditions. Examples include halogenation or sulfonation reactions.
Common Reagents and Conditions Used in These Reactions:
For oxidation: Hydrogen peroxide, potassium permanganate.
For reduction: Lithium aluminum hydride, sodium borohydride.
For substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products Formed from These Reactions:
Oxidized derivatives: Compounds with hydroxyl, carbonyl, or carboxyl groups.
Reduced derivatives: Amines or alcohols.
Substituted derivatives: Halogenated or sulfonated compounds.
Applications De Recherche Scientifique
Chemistry:
2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules and for studying the reactivity and stability of thiazole derivatives.
Biology:
This compound can serve as a probe for investigating biological pathways involving thiazole and pyrimidine derivatives. It is also studied for its potential bioactivity and interactions with biomolecules.
Medicine:
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry:
The compound finds applications in the development of specialty chemicals, agrochemicals, and materials science, particularly for its stability and functional group diversity.
Mécanisme D'action
The mechanism by which 2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide exerts its effects is largely dependent on its interactions with molecular targets:
Molecular Targets:
Enzymes: It may inhibit or modulate the activity of enzymes, particularly those involved in metabolic pathways involving thiazole or pyrimidine derivatives.
Receptors: The compound can bind to specific receptors, altering signal transduction pathways.
Pathways Involved:
By modulating enzyme activity or receptor binding, the compound can affect various cellular processes, including gene expression, cell cycle progression, and apoptosis.
Comparaison Avec Des Composés Similaires
Thiazole Derivatives:
Thiamine (Vitamin B1): A thiazole derivative essential for metabolic processes.
Ritonavir: An antiretroviral medication with a thiazole moiety.
Pyrimidine Derivatives:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Uniqueness:
2,4-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide stands out due to its combined thiazole and pyrimidine structures, offering dual reactivity and functionality. This dual nature makes it a versatile tool for research and potential therapeutic applications.
And there you have it! A dive into the fascinating world of this compound. Curious about anything else in the world of chemistry?
Propriétés
IUPAC Name |
2,4-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-14(23-11(2)19-10)15(21)20-12-4-6-13(7-5-12)22-16-17-8-3-9-18-16/h3,8-9,12-13H,4-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSUAIAMLNFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
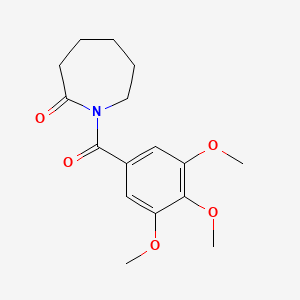

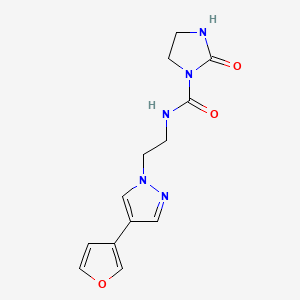

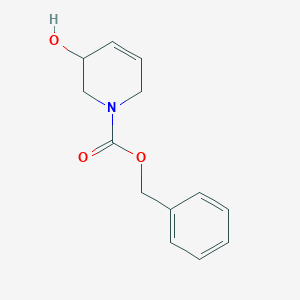
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)
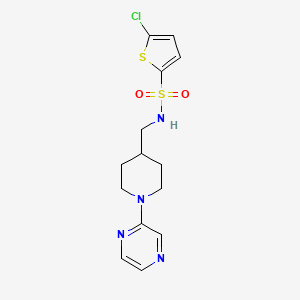
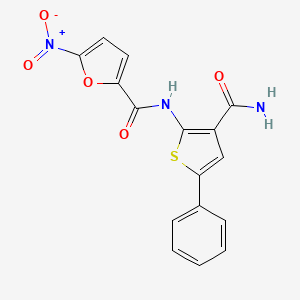
![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)
